N,2-Dimethylpyrimidine-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-Dimethylpyrimidine-5-sulfonamide is a chemical compound with the molecular formula C6H9N3O2S. It belongs to the class of sulfonamides, which are known for their diverse applications in pharmaceuticals and agrochemicals. This compound is characterized by a pyrimidine ring substituted with methyl groups and a sulfonamide functional group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dimethylpyrimidine-5-sulfonamide typically involves the reaction of 2,4-dimethylpyrimidine with sulfonamide reagents under controlled conditions. One common method includes the use of sulfonyl chlorides and amines, where the sulfonyl chloride reacts with the amine to form the sulfonamide linkage . Another approach involves the electrochemical oxidative coupling of amines and thiols, which provides an environmentally benign route to sulfonamides .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors has also been explored to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
N,2-Dimethylpyrimidine-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to sulfinamide or sulfenamide.
Substitution: The methyl groups on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, sulfinamides, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,2-Dimethylpyrimidine-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,2-Dimethylpyrimidine-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction . This mechanism is particularly relevant in its antimicrobial activity, where it inhibits the synthesis of folic acid in bacteria .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine derivatives: These compounds share the pyrimidine ring structure but differ in their functional groups and substitutions.
Uniqueness
N,2-Dimethylpyrimidine-5-sulfonamide is unique due to its specific combination of a pyrimidine ring with methyl substitutions and a sulfonamide group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C6H9N3O2S |
---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
N,2-dimethylpyrimidine-5-sulfonamide |
InChI |
InChI=1S/C6H9N3O2S/c1-5-8-3-6(4-9-5)12(10,11)7-2/h3-4,7H,1-2H3 |
InChI Key |
WFUTVHCTFHFJLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=N1)S(=O)(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.